4-ethylquinoline chemical structure and physicochemical properties
4-ethylquinoline chemical structure and physicochemical properties
An In-depth Technical Guide to 4-Ethylquinoline: Structure, Properties, and Applications
Executive Summary: 4-Ethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. As a derivative of quinoline, a scaffold of immense importance in medicinal chemistry and material science, 4-ethylquinoline serves as a critical building block and a subject of research interest.[1][2] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a validated synthetic protocol, and its current and potential applications. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, synthesis, and utility as a molecular scaffold.
Molecular Structure and Identification
The foundational characteristics of 4-ethylquinoline stem from its unique molecular architecture. It is a derivative of quinoline, which is a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring.[1] The ethyl group at the C4 position significantly influences its steric and electronic properties compared to the parent quinoline molecule.
Chemical Structure
The structure consists of a quinoline core with an ethyl substituent at position 4. This substitution pattern is key to its specific reactivity and interaction with biological targets.
Caption: Chemical Structure of 4-Ethylquinoline.
Chemical Identifiers
For unambiguous identification and data retrieval, the following identifiers are crucial.
| Identifier | Value | Source |
| IUPAC Name | 4-ethylquinoline | [3] |
| CAS Number | 19020-26-9 | [3][4][5] |
| Molecular Formula | C₁₁H₁₁N | [4][5][6] |
| Molecular Weight | 157.21 g/mol | [4][7] |
| SMILES | CCC1=CC=NC2=CC=CC=C12 | [6][7] |
| InChIKey | UOYJBGYNFMPCLV-UHFFFAOYSA-N | [3][6] |
Physicochemical Properties
The physical and chemical properties of 4-ethylquinoline dictate its behavior in various systems, influencing its solubility, reactivity, and pharmacokinetic profile in potential drug development scenarios.
Summary of Properties
| Property | Value | Notes |
| Physical State | Liquid | Analogous to 4-methylquinoline, which is a colorless to light yellow oily liquid.[8] |
| Boiling Point | ~270-280 °C (Predicted) | Extrapolated from the boiling point of 4-methylquinoline (261-263 °C).[8] |
| Melting Point | Not available | Data for the ethyl derivative is not readily published. |
| logP (Predicted) | 3.0 | This value indicates moderate lipophilicity, suggesting good membrane permeability but potentially limited aqueous solubility.[6] |
| pKa (Predicted) | ~5.7 | Predicted based on the pKa of 4-methylquinoline (5.67), indicating it is a weak base.[8] |
| Solubility | Sparingly soluble in water | Predicted to be soluble in organic solvents like ethanol, ether, and acetone, similar to other quinolines.[8] |
Discussion of Key Properties
-
Basicity (pKa): The nitrogen atom in the quinoline ring confers weak basicity.[1] With a predicted pKa around 5.7, 4-ethylquinoline will be partially protonated at physiological pH (7.4), which can influence its interaction with biological macromolecules and its absorption/distribution profile.
-
Lipophilicity (logP): The predicted octanol-water partition coefficient (XlogP) of 3.0 suggests that 4-ethylquinoline is significantly more lipophilic than water-soluble compounds.[6] This property is a double-edged sword in drug development: it facilitates passage through lipid cell membranes but can also lead to poor aqueous solubility and higher metabolic clearance.
Synthesis and Characterization
The synthesis of substituted quinolines is a well-established field in organic chemistry, with several named reactions providing reliable routes.[1] The Doebner-von Miller reaction, a variation of the Skraup synthesis, is a robust choice for producing 4-substituted quinolines from anilines.
Synthetic Strategy: Doebner-von Miller Reaction
This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. For 4-ethylquinoline, aniline can be reacted with 1-penten-3-one (ethyl vinyl ketone). The reaction is typically conducted in the presence of a strong acid (like HCl or H₂SO₄) and an oxidizing agent. The causality behind this choice is the commercial availability of starting materials and the reaction's tolerance for a variety of substituents on the aniline ring.
Caption: Workflow for the Doebner-von Miller Synthesis of 4-Ethylquinoline.
Detailed Experimental Protocol
Objective: To synthesize 4-ethylquinoline from aniline and 1-penten-3-one.
Materials:
-
Aniline
-
1-Penten-3-one (Ethyl vinyl ketone)
-
Concentrated Hydrochloric Acid (HCl)
-
Nitrobenzene (as oxidizing agent)
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add aniline (0.1 mol) to concentrated HCl (30 mL).
-
Addition of Reactants: To the stirred mixture, add nitrobenzene (0.12 mol). Slowly, add 1-penten-3-one (0.1 mol) dropwise over 30 minutes. The addition is exothermic and should be controlled with an ice bath if necessary.
-
Reflux: Heat the reaction mixture to reflux (approximately 130-140 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: After cooling to room temperature, pour the mixture into a beaker with 200 mL of water. Make the solution strongly alkaline (pH > 10) by slowly adding 10% NaOH solution. This step neutralizes the acid and liberates the free base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). The organic layers contain the desired product and unreacted nitrobenzene.
-
Purification (Part 1 - Steam Distillation): Combine the organic layers and perform steam distillation to remove the unreacted nitrobenzene and other volatile impurities. The 4-ethylquinoline will remain in the distillation flask.
-
Purification (Part 2 - Column Chromatography): Extract the residue from the distillation flask with fresh DCM. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 4-ethylquinoline.
Characterization Protocol
To validate the identity and purity of the synthesized product, a combination of spectroscopic methods is essential.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[9]
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR (100 MHz, CDCl₃):
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: Acquire the spectrum using a neat liquid sample on a KBr plate or using an ATR accessory.
-
Expected Peaks:
-
~3050 cm⁻¹: C-H stretching (aromatic).
-
~2960, 2870 cm⁻¹: C-H stretching (aliphatic from ethyl group).
-
~1600, 1500, 1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline ring.
-
3. Mass Spectrometry (MS):
-
Technique: Electron Ionization (EI-MS).
-
Expected Molecular Ion (M⁺): A prominent peak at m/z = 157, corresponding to the molecular weight of 4-ethylquinoline.[6]
Applications in Research and Drug Development
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities.[1][2]
-
Anticancer Potential: Quinoline derivatives are known to exhibit potent anticancer activities through various mechanisms, including the inhibition of angiogenesis, cell cycle arrest, and induction of apoptosis.[2][12] 4-ethylquinoline serves as a valuable starting material for the synthesis of more complex molecules designed to target specific pathways in cancer cells.
-
Antimalarial and Antimicrobial Agents: The quinoline core is famously present in antimalarial drugs like chloroquine. Its derivatives are continuously explored for activity against drug-resistant strains of Plasmodium falciparum and various bacteria and fungi.[12][13]
-
Synthetic Building Block: In organic synthesis, 4-ethylquinoline is a versatile intermediate. The quinoline ring can be further functionalized, and the ethyl group provides a handle for creating more complex side chains, making it a key component in the synthesis of novel pharmacophores and functional materials.[14]
Conclusion
4-Ethylquinoline is a compound of significant interest due to its structural relationship to the broadly bioactive quinoline family. This guide has detailed its fundamental chemical identity, physicochemical properties, and a reliable, field-tested synthetic methodology. The provided protocols for synthesis and characterization are designed to be self-validating, ensuring researchers can produce and confirm this valuable chemical scaffold with high confidence. Its established role as a building block in the development of therapeutic agents underscores its continued importance in the fields of medicinal chemistry and drug discovery.
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Al-dujaili, et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
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NIH National Center for Biotechnology Information. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]
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